molecular formula C15H20ClNO2 B5317907 Ethyl 4-(2-chlorobenzyl)piperidine-4-carboxylate

Ethyl 4-(2-chlorobenzyl)piperidine-4-carboxylate

Cat. No.: B5317907
M. Wt: 281.78 g/mol
InChI Key: IOPUTNXTDDFLMP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorobenzyl)piperidine-4-carboxylate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group, a 2-chlorobenzyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-2-19-14(18)15(7-9-17-10-8-15)11-12-5-3-4-6-13(12)16/h3-6,17H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPUTNXTDDFLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-chlorobenzyl)piperidine-4-carboxylate typically involves the reaction of 4-piperidone with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorobenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-chlorobenzyl)piperidine-4-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 4-(2-chlorobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-chlorobenzyl)piperidine-4-carboxylate is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals .

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